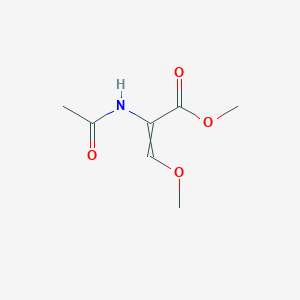![molecular formula C20H18I2N2O4 B14364471 3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide CAS No. 90688-61-2](/img/structure/B14364471.png)
3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide is a chemical compound with the molecular formula C20H18I2N2O4 It is known for its unique structure, which includes a phenylenebis(carbonyloxy) core linked to two 1-methylpyridin-1-ium groups, and is paired with two iodide ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide typically involves the reaction of 1,3-phenylenebis(carbonyloxy) dichloride with 1-methylpyridine in the presence of a base, followed by the addition of iodine to form the diiodide salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodide ions can be substituted with other anions or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or phosphines can be used to replace the iodide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce lower oxidation state derivatives. Substitution reactions would result in the formation of new compounds with different anions or nucleophiles replacing the iodide ions.
科学研究应用
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridinium) diiodide
- 3,3’-[1,3-Phenylenebis(carbony limino)]dipyridinium
Uniqueness
3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide is unique due to its specific structure and the presence of iodide ions This gives it distinct chemical and physical properties compared to other similar compounds
属性
CAS 编号 |
90688-61-2 |
|---|---|
分子式 |
C20H18I2N2O4 |
分子量 |
604.2 g/mol |
IUPAC 名称 |
bis(1-methylpyridin-1-ium-3-yl) benzene-1,3-dicarboxylate;diiodide |
InChI |
InChI=1S/C20H18N2O4.2HI/c1-21-10-4-8-17(13-21)25-19(23)15-6-3-7-16(12-15)20(24)26-18-9-5-11-22(2)14-18;;/h3-14H,1-2H3;2*1H/q+2;;/p-2 |
InChI 键 |
MEWQSJAVIZNIEQ-UHFFFAOYSA-L |
规范 SMILES |
C[N+]1=CC=CC(=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=C[N+](=CC=C3)C.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)


![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)

![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)



